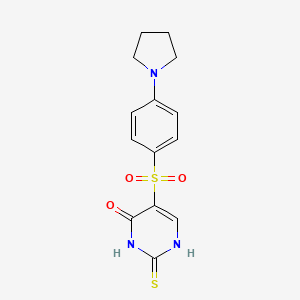
5-((4-(pyrrolidin-1-yl)phenyl)sulfonyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-(pyrrolidin-1-yl)phenyl)sulfonyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound that features a pyrrolidine group attached to a phenyl ring, which is further connected to a sulfonyl group This compound also contains a thioxo-dihydropyrimidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(pyrrolidin-1-yl)phenyl)sulfonyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-(pyrrolidin-1-yl)benzenesulfonyl chloride with a suitable dihydropyrimidinone precursor under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
5-((4-(pyrrolidin-1-yl)phenyl)sulfonyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under conditions that promote the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions on the phenyl ring can produce a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
5-((4-(pyrrolidin-1-yl)phenyl)sulfonyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 5-((4-(pyrrolidin-1-yl)phenyl)sulfonyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signaling pathways involved in various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione: This compound shares a similar sulfonyl-pyrrolidine structure but differs in the core scaffold, which is an indole rather than a dihydropyrimidinone.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a pyrrolidine group and are studied for their biological activities, particularly as fibroblast growth factor receptor inhibitors.
Uniqueness
The uniqueness of 5-((4-(pyrrolidin-1-yl)phenyl)sulfonyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one lies in its combination of a sulfonyl-pyrrolidine moiety with a thioxo-dihydropyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
5-(4-pyrrolidin-1-ylphenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c18-13-12(9-15-14(21)16-13)22(19,20)11-5-3-10(4-6-11)17-7-1-2-8-17/h3-6,9H,1-2,7-8H2,(H2,15,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGPLKIMAIKVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)S(=O)(=O)C3=CNC(=S)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













